molecular formula C11H13BrO2 B1268791 5-Bromo-2-isobutoxybenzaldehyde CAS No. 222315-01-7

5-Bromo-2-isobutoxybenzaldehyde

Cat. No. B1268791
M. Wt: 257.12 g/mol
InChI Key: PZEZMIFLPKGDBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzaldehydes, including compounds similar to 5-Bromo-2-isobutoxybenzaldehyde, often involves palladium-catalyzed reactions or other halogenation techniques that introduce the bromine atom into the benzaldehyde framework. For example, palladium-catalyzed reactions have been employed to synthesize 1-aryl-1H-indazoles from 2-bromobenzaldehydes and arylhydrazines, showcasing the versatility of palladium-catalysis in modifying benzaldehyde derivatives (Cho et al., 2004). Another method involves the selective ortho-bromination of substituted benzaldoximes, leading to the synthesis of substituted 2-bromobenzaldehydes, which highlights the strategic introduction of bromine to achieve specific substitution patterns (Dubost et al., 2011).

Molecular Structure Analysis

The molecular structure and crystallography of halogenated benzaldehydes reveal the influence of halogen atoms on the molecular geometry and intermolecular interactions. For instance, a study of 2-bromo-5-hydroxybenzaldehyde showed that the bromine atom significantly deviates from the plane of the benzene ring, affecting the molecule's overall geometry and its potential for forming hydrogen bonds (Silva et al., 2004). Such deviations can influence the compound's reactivity and its interaction with other molecules, which is crucial for its applications in synthesis and material science.

Chemical Reactions and Properties

The reactivity of 5-Bromo-2-isobutoxybenzaldehyde can be attributed to the presence of the aldehyde group and the bromine atom, which make it a suitable candidate for various organic transformations. Halogenated benzaldehydes participate in numerous chemical reactions, including carbonylative cyclization reactions that are palladium-catalyzed, leading to the formation of diverse heterocyclic compounds with potential biological activities (Cho et al., 1999). Such reactions exemplify the compound's utility in synthesizing complex molecules from simpler precursors.

Physical Properties Analysis

The physical properties of 5-Bromo-2-isobutoxybenzaldehyde, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The bromine atom adds to the molecular weight and can affect the compound's volatility and solubility in organic solvents. Spectroscopic studies, like FT-IR and FT-Raman, provide insights into the vibrational modes of similar compounds, helping to understand the effect of substituents on the molecule's physical properties (Balachandran et al., 2013).

Scientific Research Applications

  • Pharmaceutical Chemistry

    • Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound related to 5-Bromo-2-isobutoxybenzaldehyde, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Method : The preparation of this compound involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • Results : The preparation was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
  • Medicinal Chemistry

    • Application : The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, another compound related to 5-Bromo-2-isobutoxybenzaldehyde, have been synthesized and chosen as research candidates .
    • Method : The stereostructures of these compounds have been researched using X-ray analysis, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .
    • Results : The crystal structures and calculated geometries were extremely similar, which permitted a comparison of the relative reliabilities of absolute configurations obtained by ECD analyses and theoretical simulation . These compounds inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively .
  • Proteomics Research
    • Application : 5-Bromo-2-isobutoxybenzaldehyde is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used as a reagent or building block in the synthesis of larger, more complex molecules for study.
  • Chemical Synthesis

    • Application : 5-Bromo-2-isobutoxybenzaldehyde is often used as a building block in chemical synthesis . It can be used to create a variety of complex molecules, making it a valuable tool in the development of new materials and pharmaceuticals.
  • Therapeutic SGLT2 Inhibitors Manufacturing

    • Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound related to 5-Bromo-2-isobutoxybenzaldehyde, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Method : The preparation of this compound involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • Results : The preparation was run successfully on approximately 70kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

properties

IUPAC Name

5-bromo-2-(2-methylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEZMIFLPKGDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359600
Record name 5-bromo-2-isobutoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-isobutoxybenzaldehyde

CAS RN

222315-01-7
Record name 5-bromo-2-isobutoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2-hydroxybenzaldehyde (7.63 g) in dimethylformamide (40 ml) was added anhydrous potassium carbonate (15.7 g) followed by 1-bromo-2-methylpropane (6.2 ml). The resulting mixture was heated to 70° C. for 18 h. The mixture was partitioned between water and ethyl acetate. The organic layer was washed with 2N sodium hydroxide, dried (MgSO4) and evaporated to give an oil which was purified by column chromatography eluting with ethyl acetate/iso-hexane (10:90) to give 5-bromo-2-isobutoxybenzaldehyde (9.52 g) as an oil.
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